molecular formula C28H37BrNP B14474567 [2-(Dibutylamino)ethyl](triphenyl)phosphanium bromide CAS No. 67456-27-3

[2-(Dibutylamino)ethyl](triphenyl)phosphanium bromide

Cat. No.: B14474567
CAS No.: 67456-27-3
M. Wt: 498.5 g/mol
InChI Key: MQNVATJVEYBKMB-UHFFFAOYSA-M
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Description

2-(Dibutylamino)ethylphosphanium bromide: is a chemical compound with the molecular formula C28H38BrNP. It is a phosphonium salt that features a triphenylphosphine moiety bonded to a 2-(dibutylamino)ethyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dibutylamino)ethylphosphanium bromide typically involves the reaction of triphenylphosphine with 2-(dibutylamino)ethyl bromide. The reaction is carried out in an appropriate solvent, such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production methods for 2-(Dibutylamino)ethylphosphanium bromide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-(Dibutylamino)ethylphosphanium bromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromide ion can be substituted by other nucleophiles, such as hydroxide, cyanide, or thiolate ions.

    Oxidation Reactions: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of phosphine derivatives with lower oxidation states.

Common Reagents and Conditions:

    Substitution Reactions: Typically carried out in polar solvents like water or alcohols, with reagents such as sodium hydroxide or potassium cyanide.

    Oxidation Reactions: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, or other peroxides.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Major Products:

    Substitution Reactions: Products include various phosphonium salts with different anions.

    Oxidation Reactions: Products include phosphine oxides and other oxidized phosphine derivatives.

    Reduction Reactions: Products include reduced phosphine compounds.

Scientific Research Applications

Chemistry: In chemistry, 2-(Dibutylamino)ethylphosphanium bromide is used as a reagent in organic synthesis, particularly in the formation of phosphonium ylides, which are intermediates in the Wittig reaction for the synthesis of alkenes.

Medicine: In medicine, 2-(Dibutylamino)ethylphosphanium bromide may be explored for its potential use in drug delivery systems, particularly in targeting specific cellular pathways.

Industry: In the industrial sector, the compound can be used as a catalyst or catalyst precursor in various chemical processes, including polymerization and hydrogenation reactions.

Mechanism of Action

The mechanism of action of 2-(Dibutylamino)ethylphosphanium bromide involves its interaction with molecular targets through its phosphonium center. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form stable complexes with various substrates, facilitating their transformation into desired products. The molecular pathways involved include nucleophilic substitution, coordination to metal centers, and participation in redox reactions.

Comparison with Similar Compounds

  • 2-(Dimethylamino)ethylphosphanium bromide
  • 2-(Diethylamino)ethylphosphanium bromide
  • 2-(Dipropylamino)ethylphosphanium bromide

Uniqueness: 2-(Dibutylamino)ethylphosphanium bromide is unique due to its specific alkyl chain length and the resulting steric and electronic effects. These properties influence its reactivity and the types of reactions it can undergo, making it distinct from other similar compounds with different alkyl groups.

Properties

CAS No.

67456-27-3

Molecular Formula

C28H37BrNP

Molecular Weight

498.5 g/mol

IUPAC Name

2-(dibutylamino)ethyl-triphenylphosphanium;bromide

InChI

InChI=1S/C28H37NP.BrH/c1-3-5-22-29(23-6-4-2)24-25-30(26-16-10-7-11-17-26,27-18-12-8-13-19-27)28-20-14-9-15-21-28;/h7-21H,3-6,22-25H2,1-2H3;1H/q+1;/p-1

InChI Key

MQNVATJVEYBKMB-UHFFFAOYSA-M

Canonical SMILES

CCCCN(CCCC)CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Origin of Product

United States

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